molecular formula C21H25N3O6S B2615430 N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105205-40-0

N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Número de catálogo: B2615430
Número CAS: 1105205-40-0
Peso molecular: 447.51
Clave InChI: IUCHBOUNHNIBDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound offered for investigative purposes. Researchers are exploring its potential in various areas, with a significant interest in its antifungal properties. The compound's structure, which incorporates an isothiazolidin-1,1-dioxide group, is of particular scientific interest. This sulfonamide-containing moiety is found in other compounds known for their ability to penetrate hard keratinized tissues like the human nail plate. This characteristic makes derivatives of this chemical class promising candidates for topical antifungal therapies, specifically for the treatment of onychomycosis (fungal nail infection). The design strategy aims to overcome the significant challenge of drug delivery through the nail barrier, potentially offering a targeted approach with minimal systemic exposure. Further investigation is focused on elucidating its exact mechanism of action, which is believed to involve fungicidal activity against dermatophytes such as Trichophyton species. This reagent is intended for use in biochemical research, microbiology assays, and early-stage drug discovery programs. For Research Use Only. Not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-9-4-15(14-19(18)30-2)10-11-22-20(25)21(26)23-16-5-7-17(8-6-16)24-12-3-13-31(24,27)28/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHBOUNHNIBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Biological Activity Synthetic Yield Key Metabolic Pathways Safety (NOEL)
Target Compound 3,4-Dimethoxyphenethyl 4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl Not explicitly reported (inferred: enzyme inhibition or flavoring) Not reported Likely hydrolysis, oxidation, glucuronidation Not reported
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (FEMA 4233) Not reported Hydrolysis, pyridine ring oxidation Not reported
Compound 76 (N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide) 3,4-Dimethoxyphenethyl 4-Chlorophenyl SCAD (stearoyl-CoA desaturase) inhibitor 67% Demethylation, hydroxylation Not reported
Compound 2225 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent Not reported Rapid plasma elimination, glucuronidation Not reported

Key Observations

Structural Features: The target compound distinguishes itself with a 1,1-dioxidoisothiazolidine group, which may enhance solubility or metabolic stability compared to analogs like S336 (pyridyl group) or Compound 76 (chlorophenyl group) .

Synthetic Efficiency: Compound 76 was synthesized in 67% yield via a standard oxalamide coupling procedure (General Procedure 1) .

Biological Activity: S336 and Compound 2225 are validated flavoring agents with umami-enhancing properties, indicating that methoxy-substituted oxalamides are viable in this role . The target compound’s lack of a pyridyl group may reduce its flavor potency but improve metabolic stability.

Metabolism and Safety: Oxalamides generally undergo hydrolysis, oxidation of aromatic/alkyl groups, and glucuronidation . The isothiazolidine dioxide group in the target compound may resist hydrolysis, prolonging its half-life compared to analogs like Compound 2225, which is rapidly cleared in rats . Safety data (NOEL values) for structurally related flavoring agents (e.g., 100 mg/kg/day for dimethoxybenzyl derivatives) suggest a high tolerance threshold, though direct studies on the target compound are lacking .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.